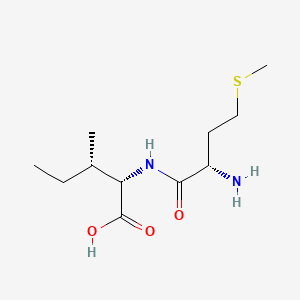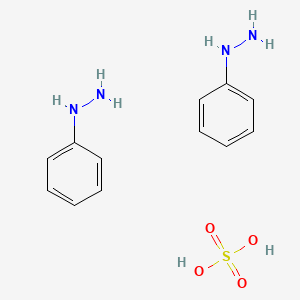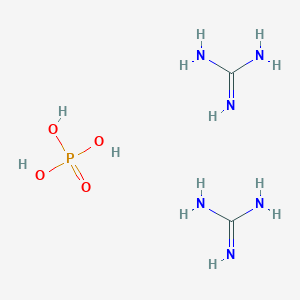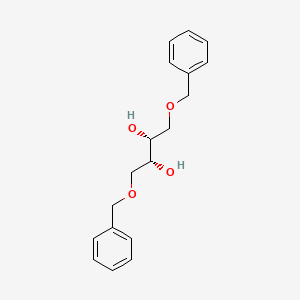
N-methylcyclopentanamine
Descripción general
Descripción
N-methylcyclopentanamine is a chemical compound with the molecular formula C6H13N . It has an average mass of 97.158 Da and a monoisotopic mass of 97.089149 Da .
Molecular Structure Analysis
The molecular structure of N-methylcyclopentanamine consists of a cyclopentane ring with a methylamine group attached . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
N-methylcyclopentanamine has a density of 0.9±0.1 g/cm3, a boiling point of 122.8±9.0 °C at 760 mmHg, and a vapour pressure of 16.5±0.2 mmHg at 25°C . It has a molar refractivity of 30.5±0.5 cm3, a polar surface area of 12 Å2, and a polarizability of 12.1±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación
Neuropharmacological Studies
N-methylcyclopentanamine and related compounds are the focus of neuropharmacological research due to their potential in treating psychiatric disorders. One study highlights the promise of psychedelic substances like psilocybin and MDMA, which share some pharmacological similarities with N-methylcyclopentanamine, as therapeutic agents in psychiatry (Mithoefer, Grob, & Brewerton, 2016). These substances are being explored as adjuncts to psychotherapy for conditions like alcoholism, smoking cessation, post-traumatic stress disorder, and anxiety in terminal illnesses.
Synthetic and Analytical Characterization
Analytical research on arylcyclohexylamines, a category that includes N-methylcyclopentanamine, has expanded due to their emergence as new psychoactive substances. These compounds, including N-alkyl-arylcyclohexylamines, are gaining attention for their pharmacological properties, predominantly as N-methyl-D-aspartate (NMDA) receptor antagonists (Wallach et al., 2016). This research aids in identifying and characterizing new substances of abuse.
Medicinal Applications of Psychedelics
The medicinal use of psychedelic substances, potentially including compounds similar to N-methylcyclopentanamine, is being re-evaluated for their efficacy in treating psychiatric disorders. These studies are driven by the need for novel therapies and have demonstrated promising results in contemporary studies (Perkins et al., 2021).
PET Imaging in Neurodegenerative Disorders
N-methylcyclopentanamine analogs are explored for their potential in positron emission tomography (PET) imaging, particularly in studying the NR2B subunit-containing NMDA receptors. This research is significant in understanding neurodegenerative disorders like Alzheimer's disease (Christiaans et al., 2014).
Carcinogenicity Studies
In toxicology, derivatives of N-methylcyclopentanamine, such as N-nitroso-N-methylcyclohexylamine, have been studied for their carcinogenic properties. These studies provide crucial data for understanding the long-term health implications of exposure to such compounds (Lijinsky & Reuber, 1980).
NMDA Receptor Antagonist Research
Further research on compounds like N-methylcyclopentanamine focuses on their role as NMDA receptor antagonists. These studies contribute to a deeper understanding of schizophrenia and other psychiatric disorders (Moghaddam & Krystal, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
N-methylcyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-7-6-4-2-3-5-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTBUCVHSCATGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427268 | |
| Record name | N-methylcyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylcyclopentanamine | |
CAS RN |
2439-56-7 | |
| Record name | Cyclopentylmethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-methylcyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylcyclopentanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



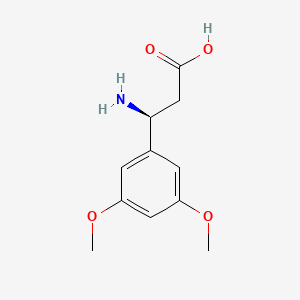
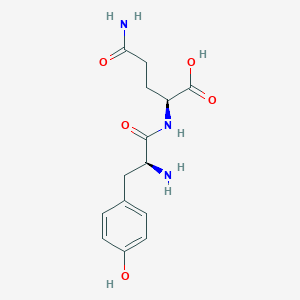
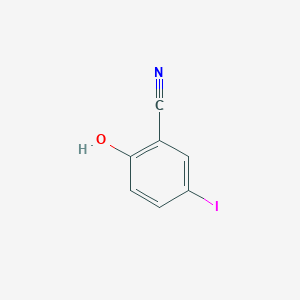


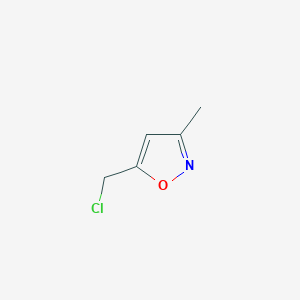
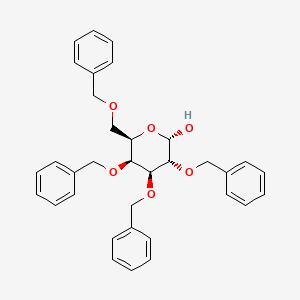
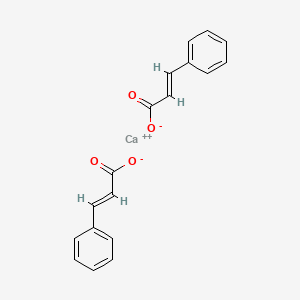
![[(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B1588327.png)
![[(1R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[(2S)-2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate](/img/structure/B1588328.png)
